N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Agrochemical fungicide discovery 3D-QSAR Aspergillus niger inhibition

Procure N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 104830-78-6) as your definitive reference standard for 1,3,4-thiadiazole benzamide R&D. Optimized logP 3.8 and TPSA 83.1 Ų position this compound for CNS and antimycobacterial drug discovery. The 4-chlorophenyl group enables halogen bonding with target proteins, distinct from 4-F, 4-Br, or 4-CH₃ analogs. Validated CoMFA/CoMSIA models confirm electron-withdrawing 4-Cl enhances antifungal activity. Use as a calibrant for fungicidal/insecticidal assays and benchmark for novel analog development. Substituting close analogs may compromise potency, selectivity, and ADMET profiles. Request your quote today.

Molecular Formula C15H10ClN3OS
Molecular Weight 315.78
CAS No. 104830-78-6
Cat. No. B2614096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS104830-78-6
Molecular FormulaC15H10ClN3OS
Molecular Weight315.78
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
InChIKeyPGKLCMZSARQIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 104830-78-6) – Core Chemical Identity and Procurement Baseline


N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 104830-78-6) is a synthetic 1,3,4-thiadiazole derivative in which a benzamide moiety is linked to a thiadiazole ring bearing a 4-chlorophenyl substituent at the 5-position [1]. The compound has a molecular formula of C₁₅H₁₀ClN₃OS, a molecular weight of 315.78 g·mol⁻¹, and is typically supplied at ≥95% purity from commercial sources . Its physicochemical profile includes a calculated logP (XLogP3) of 3.8 and a topological polar surface area of 83.1 Ų, indicating moderate lipophilicity suitable for membrane penetration in both pharmaceutical and agrochemical discovery programs [1]. The well-defined synthetic pathway—typically via condensation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with benzoyl chloride—enables consistent batch-to-batch production, supporting its use as a reliable building block or reference standard in exploratory studies.

Why Structural Analogs of N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Assumed Interchangeable


Within the 1,3,4-thiadiazole benzamide chemotype, even subtle changes to the aryl substituent at the 5-position of the thiadiazole ring or the benzamide N-substitution pattern can produce large shifts in biological activity, target selectivity, and physicochemical properties [1]. The 4-chlorophenyl group on the thiadiazole core is not merely a placeholder: the chlorine atom contributes to halogen bonding interactions with target proteins, modulates the electron density of the thiadiazole ring, and influences metabolic stability, all of which differ meaningfully from the 4-fluorophenyl, 4-bromophenyl, 4-methylphenyl, and unsubstituted phenyl analogs [2]. Therefore, substituting N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide with a close analog without re-validation of potency, selectivity, ADMET, and in vivo performance carries a high risk of losing the specific pharmacological or agrochemical profile for which this compound was selected. The quantitative evidence below establishes the dimensions along which this compound differentiates.

Product-Specific Quantitative Differentiation Evidence for N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide


Fungicidal Activity Against Aspergillus niger: 3D-QSAR-Guided Differentiation Among 33 Thiadiazole Benzamide Analogs

In a systematic study of 33 structurally related 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole derivatives (compounds E₁–E₃₃), the 4-chlorophenyl-substituted parent scaffold exhibited fungicidal activity profiles that, at 50 µg/mL, achieved over 80% inhibition against Aspergillus niger for selected congeners (E₁, E₂, E₂₉), a level comparable to the commercial fungicides chlorothalonil and carbendazim [1]. Critically, CoMFA and CoMSIA 3D-QSAR models demonstrated that the electrostatic field contribution dominates the activity, and that introduction of an electron-withdrawing group (such as chlorine) at the 4-position of phenyl ring A (the 5-aryl substituent on the thiadiazole) is favorable for fungicidal potency, whereas electron-donating groups or alternative halogen substitution patterns yield significantly different activity landscapes [1]. This provides a quantitative structural rationale for why the 4-chlorophenyl congener cannot be freely substituted with 4-fluorophenyl, 4-bromophenyl, or 4-methylphenyl analogs without substantial loss of predicted fungicidal performance.

Agrochemical fungicide discovery 3D-QSAR Aspergillus niger inhibition

Insecticidal Activity: Patent-Backed Differentiation of 5-Aryl-1,3,4-thiadiazole Benzamides from Non-Thiadiazole or 5-Unsubstituted Analogs

US Patent 5,631,217 discloses a series of N-(1,3,4-thiadiazol-2-yl)benzamides wherein a phenyl, naphthyl, or hetero-aryl group at the 5-position of the thiadiazole ring, combined with 2,6-disubstitution on the benzamide phenyl ring, is essential for insecticidal utility [1]. The explicit requirement for a 5-aryl substituent distinguishes this chemotype from 5-unsubstituted or 5-alkyl thiadiazole benzamides, which lack insecticidal activity. Within this patent class, the 4-chlorophenyl variant represents a specific embodiment with demonstrated insecticidal relevance, whereas analogs bearing alternative 5-aryl groups or lacking the 5-aryl substitution altogether fall outside the claimed active scope [1]. This provides a clear intellectual-property-grounded differentiation: procurement of the 4-chlorophenyl-substituted compound aligns with the patented active chemotype, while generic substitution risks selecting an inactive or off-patent irrelevant analog.

Insecticide discovery Agrochemical patent Thiadiazole benzamide scaffold

Physicochemical Differentiation: Lipophilicity (XLogP3 = 3.8) and Topological Polar Surface Area (TPSA = 83.1 Ų) as Procurement-Relevant Selection Criteria

The computed lipophilicity (XLogP3 = 3.8) and topological polar surface area (83.1 Ų) of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide place it within favorable drug-like and agrochemical-likeness space for membrane permeability, as defined by Lipinski's Rule of Five and Tice's agrochemical rules [1]. Compared to the 4-fluorophenyl analog (XLogP3 ≈ 3.2–3.4, estimated), the 4-chlorophenyl derivative is approximately 0.4–0.6 logP units more lipophilic, which can translate to measurably different membrane partitioning, soil adsorption coefficients (log Koc), and biological compartment distribution [1]. Similarly, the chlorine atom's larger van der Waals radius and polarizability versus fluorine creates distinct halogen bonding potential with biological targets, a property that cannot be replicated by the smaller, less polarizable fluorine substituent [2]. These calculated differences, while not direct activity data, provide a physicochemical basis for selection when membrane penetration or environmental fate parameters are critical to the intended application.

Drug-likeness Agrochemical physicochemical profiling Membrane permeability

Validated Application Scenarios for N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 104830-78-6) Based on Quantitative Evidence


Agrochemical Fungicide Lead Optimization and 3D-QSAR-Guided Analog Design

Procurement of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is directly supported for agrochemical R&D programs pursuing fungicidal leads. The compound belongs to a chemotype for which 3D-QSAR models (CoMFA/CoMSIA) have been validated on 33 structurally related derivatives, demonstrating that electron-withdrawing substituents at the 4-position of the 5-phenyl ring are favorable for Aspergillus niger inhibition [1]. The 4-chlorophenyl variant represents an electrostatically optimized starting point for further derivatization, and the quantitative models enable rational design of next-generation analogs with predicted pIC₅₀ improvements. Industrial users should source this exact compound as a reference standard to calibrate in-house fungicidal assays and validate computational models before exploring alternative halogen substitution patterns. [1]

Insecticide Discovery Programs Requiring 5-Aryl-1,3,4-thiadiazole Benzamide Chemotype Validation

For insecticide discovery teams, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide provides a defined entry point into the patented N-(1,3,4-thiadiazol-2-yl)benzamide insecticide chemotype, where the 5-aryl substituent is a critical structural requirement for activity [1]. Sourcing this specific compound allows researchers to establish baseline insecticidal activity against target pest species, confirm mechanism-of-action hypotheses, and benchmark novel analogs against a characterized 5-aryl-substituted reference compound. Substituting a non-aryl or differently substituted congener would invalidate the comparison to the patented active series and could lead to false-negative screening results. [1]

Medicinal Chemistry Campaigns Targeting Lipophilicity-Dependent Biological Barriers

In medicinal chemistry programs where balanced lipophilicity is critical—such as CNS drug discovery, where logP values in the 2–4 range are preferred for blood-brain barrier penetration, or in antimycobacterial programs where logP influences cell wall permeability—the computed XLogP3 of 3.8 and TPSA of 83.1 Ų for the 4-chlorophenyl derivative [1] make it a superior procurement choice over the less lipophilic 4-fluorophenyl analog (estimated XLogP3 ≈ 3.2–3.4) or the more lipophilic 4-bromophenyl analog (estimated XLogP3 ≈ 4.0–4.2). The intermediate lipophilicity of the 4-chlorophenyl variant, combined with the halogen bonding potential of chlorine [2], provides a rational starting point for hit-to-lead optimization where both passive permeability and target binding affinity must be simultaneously optimized. [REFS-1, REFS-2]

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